molecular formula C7H12N4O B1455800 3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine CAS No. 1541462-68-3

3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine

Cat. No.: B1455800
CAS No.: 1541462-68-3
M. Wt: 168.2 g/mol
InChI Key: NZGWFUAWSYUJDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine, also known as MTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTM belongs to the family of triazolylmorpholine compounds, which are known for their diverse biological activities.

Mechanism of Action

Target of Action

It is known that triazole derivatives can bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This suggests that 3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine may interact with its targets in a similar manner.

Biochemical Pathways

It is known that triazole derivatives can have diverse biological activities , suggesting that this compound may affect multiple biochemical pathways.

Pharmacokinetics

It is known that the ability of triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

It is known that triazole derivatives can have diverse biological activities , suggesting that this compound may have various molecular and cellular effects.

Action Environment

It is known that a polytriazolylamine ligand can stabilize cu (i) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition . This suggests that the action of this compound may be influenced by environmental factors such as the presence of certain ions.

Advantages and Limitations for Lab Experiments

3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine has several advantages for use in lab experiments. For example, it is relatively easy to synthesize, and its biological activity can be easily measured using various assays. However, this compound also has some limitations. For example, its solubility in water is limited, which may make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the toxicity profile of this compound and its potential side effects.

Future Directions

There are several future directions for research on 3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine. One potential direction is to further explore its potential as a drug candidate for the treatment of various diseases. Another potential direction is to study the mechanism of action of this compound in more detail, which may help to identify new targets for drug development. Additionally, more research is needed to fully understand the toxicity profile of this compound and its potential side effects, which may help to guide its use in future experiments.

Scientific Research Applications

3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine has been the subject of several scientific studies due to its potential applications in various fields. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has shown potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its antimicrobial, antifungal, and anti-inflammatory properties.

Safety and Hazards

As with any chemical compound, safety precautions should be followed during handling, storage, and disposal. Consult Material Safety Data Sheets (MSDS) for detailed safety information .

Biochemical Analysis

Biochemical Properties

3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its catalytic activity. Additionally, this compound can form complexes with metal ions, which can further influence its biochemical properties and interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, this compound has demonstrated cytotoxic effects, leading to apoptosis or programmed cell death . It can also affect cell signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival . Furthermore, this compound can alter the expression of genes related to cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . This inhibition can lead to changes in downstream signaling pathways and cellular responses. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term effects. This compound is relatively stable under normal laboratory conditions, but it can degrade over time, especially when exposed to light and heat . In in vitro studies, the effects of this compound on cellular function have been observed to change over time, with initial cytotoxic effects followed by adaptive cellular responses . In in vivo studies, long-term exposure to this compound can lead to changes in tissue morphology and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have therapeutic effects, such as reducing tumor growth in cancer models . At high doses, it can exhibit toxic effects, including liver and kidney damage . The threshold for these effects varies depending on the species and the route of administration. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and metabolite levels . The compound can also affect the metabolism of other drugs by inhibiting or inducing the activity of metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in drug resistance and pharmacokinetics . Once inside the cell, it can bind to various proteins, influencing its localization and accumulation . The distribution of this compound within tissues can vary, with higher concentrations observed in the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . For instance, the presence of a nuclear localization signal (NLS) can direct this compound to the nucleus, where it can interact with DNA and transcription factors . Similarly, mitochondrial targeting signals can direct it to the mitochondria, influencing cellular respiration and energy production .

Properties

IUPAC Name

3-(2-methyl-1,2,4-triazol-3-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-11-7(9-5-10-11)6-4-12-3-2-8-6/h5-6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGWFUAWSYUJDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C2COCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine
Reactant of Route 2
3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine
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3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine
Reactant of Route 5
3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine
Reactant of Route 6
3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.